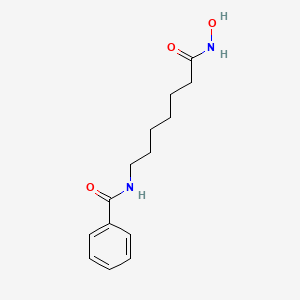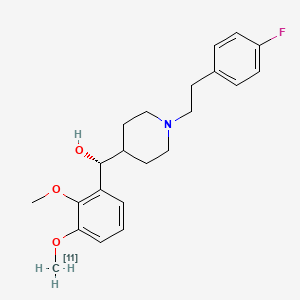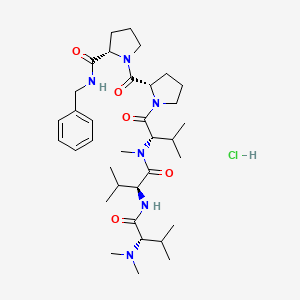
Cemadotin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cemadotin Hydrochloride is the hydrochloride salt form of cemadotin, a synthetic dolastatin 15 analogue with potential antineoplastic activity. Cemadotin suppresses spindle microtubule dynamics by binding to tubulin, thereby blocking mitosis. (NCI04)
Applications De Recherche Scientifique
Antitumor Activity and Pharmacokinetics
Cemadotin hydrochloride has demonstrated potent antiproliferative and preclinical antitumor activity. A phase I clinical study evaluated cemadotin administered as a 5-day continuous intravenous infusion in adult cancer patients, revealing that reversible dose-related neutropenia was the principal dose-limiting toxicity, with 12.5 mg/m² established as the maximum tolerated dose (MTD). The study found no evidence of cardiovascular toxicity, which had been noted in prior studies of cemadotin given as a 5-min injection or 24-h infusion, suggesting cardiovascular toxicity is associated with peak blood levels of the parent drug or its metabolites (Supko et al., 2000).
Antibody-Based Drug Delivery
Cemadotin has been investigated for use in antibody-based pharmacodelivery systems. A study explored the therapeutic effect of antibody-based delivery of cemadotin in combination with IL2, showing tumor eradication in a mouse model of acute myelogenous leukemia. This combination treatment was dependent on CD8+ T cells and natural killer cells, suggesting that cemadotin could play a role in enhancing anticancer immunity (Gutbrodt et al., 2014).
Site-Specific Chemical Modification for Drug Delivery
Research has also focused on the site-specific chemical modification of antibody fragments for the precise delivery of cytotoxic drugs like cemadotin. By using engineered cysteines in antibodies, homogenous antibody-drug conjugates (ADCs) with cemadotin derivatives have been prepared, demonstrating the potential for enhanced selectivity and potency in targeting tumor cells (Bernardes et al., 2013).
Inhibitor of Apoptosis Proteins (IAPs) and Potential Small Molecule Inhibitors
Cemadotin derivatives have been studied for their potential to inhibit Inhibitor of Apoptosis Proteins (IAPs), which play a crucial role in chemotherapeutic resistance. Screening for compounds similar to lead SMAC-non-peptidomimetics identified cemadotin-related compounds as potential inhibitors for XIAP, survivin, and livin, suggesting a new avenue for cancer therapy targeting IAPs (Jayakumar & Anishetty, 2014).
Propriétés
Numéro CAS |
172837-41-1 |
|---|---|
Nom du produit |
Cemadotin hydrochloride |
Formule moléculaire |
C35H57ClN6O5 |
Poids moléculaire |
677.3 g/mol |
Nom IUPAC |
(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C35H56N6O5.ClH/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25;/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43);1H/t26-,27-,28-,29-,30-;/m0./s1 |
Clé InChI |
MRJQTLJSMQOFTP-JGTKTWDESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C.Cl |
SMILES canonique |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C.Cl |
Séquence |
VVVPP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



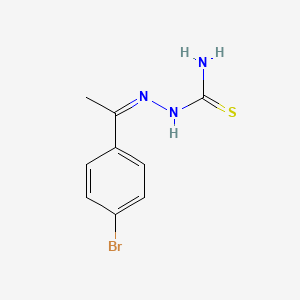
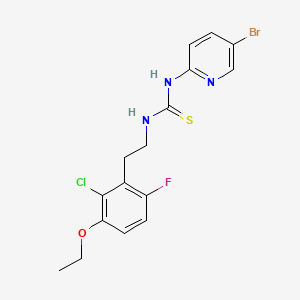

![Benzonitrile, 2-amino-6-[(4-methylphenyl)thio]-](/img/structure/B3062031.png)
![(S)-2-{(R)-2-[(3,5-Dimethyl-benzoyl)-methyl-amino]-3-phenyl-propionylamino}-3-(1H-indol-3-yl)-propionic acid](/img/structure/B3062034.png)
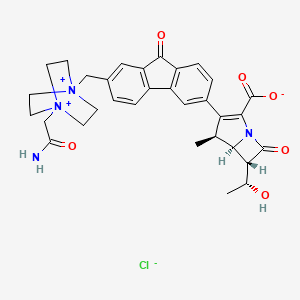
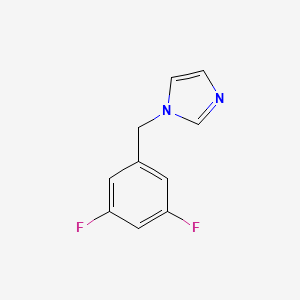
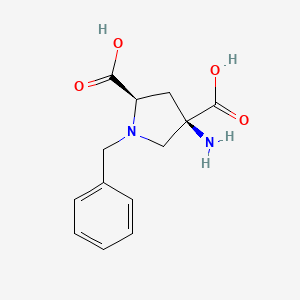
![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)

![2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3062093.png)
![2-(2-Furanyl)-7-(3-phenylpropyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3062102.png)
